Cas no 358969-71-8 (Allyl 4-Aminopiperidine-1-carboxylate)

Allyl 4-Aminopiperidine-1-carboxylate structure
358969-71-8 structure
Product Name:Allyl 4-Aminopiperidine-1-carboxylate
CAS No:358969-71-8
MF:C9H16N2O2
MW:184.235542297363
MDL:MFCD02179415
CID:303702
PubChem ID:2756334
Update Time:2025-07-18

Allyl 4-Aminopiperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1-Piperidinecarboxylicacid, 4-amino-, 2-propen-1-yl ester
    • Allyl 4-Aminopiperdine-1-carboxylate
    • 4-AMINO-1-N-ALLOCPIPERIDINE
    • 4-AMino-1-N-alloc-piperidine
    • prop-2-enyl 4-aminopiperidine-1-carboxylate
    • 4-AMINO-1-N-ALOC-PIPERIDINE
    • allyl 4-aminopiperidine-1-carboxylate
    • 4-amino-1-N-alloc-piperidine, AldrichCPR
    • AKOS006345222
    • A12706
    • AB11104
    • MFCD02179415
    • SCHEMBL19211629
    • allyl4-aminopiperidine-1-carboxylate
    • A66004
    • CS-0200170
    • DTXSID30373335
    • 358969-71-8
    • 4-amino-1-N-alloc-piperidine; 4-Amino-piperidine-1-carboxylic Acid Allyl Ester; 4-Amino-2-propen-1-yl Ester 1-Piperidinecarboxylic Acid
    • Allyl 4-Aminopiperidine-1-carboxylate
    • MDL: MFCD02179415
    • Inchi: 1S/C9H16N2O2/c1-2-7-13-9(12)11-5-3-8(10)4-6-11/h2,8H,1,3-7,10H2
    • InChI Key: XKLGRJGBMKOQDK-UHFFFAOYSA-N
    • SMILES: O(CC=C)C(N1CCC(CC1)N)=O

Computed Properties

  • Exact Mass: 184.12100
  • Monoisotopic Mass: 184.121
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.6A^2
  • XLogP3: 0.4

Experimental Properties

  • Density: 1.078
  • Boiling Point: 271.1°C at 760 mmHg
  • Flash Point: 117.8°C
  • Refractive Index: 1.498
  • PSA: 55.56000
  • LogP: 1.37030
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

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Amadis Chemical Company Limited
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(CAS:358969-71-8)Allyl 4-Aminopiperidine-1-carboxylate
Order Number:A12706
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:59
Price ($):347.0
Email:sales@amadischem.com

Allyl 4-Aminopiperidine-1-carboxylate Related Literature

Additional information on Allyl 4-Aminopiperidine-1-carboxylate

Professional Introduction to Allyl 4-Aminopiperidine-1-carboxylate (CAS No. 358969-71-8)

Allyl 4-Aminopiperidine-1-carboxylate, chemically designated as CAS No. 358969-71-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the piperidine class of heterocyclic amines, which are widely recognized for their diverse biological activities and potential therapeutic applications. The unique structural features of Allyl 4-Aminopiperidine-1-carboxylate, particularly the presence of both an allyl group and an amino substituent on the piperidine ring, make it a versatile intermediate in the synthesis of various pharmacologically active molecules.

The compound's molecular structure, characterized by a piperidine core substituted with an allyl group at the 1-position and an amino group at the 4-position, imparts distinct chemical properties that are highly valuable in medicinal chemistry. The allyl group introduces reactivity that can be exploited in further functionalization, while the amino group serves as a site for hydrogen bonding interactions, enhancing binding affinity to biological targets. These structural attributes have positioned Allyl 4-Aminopiperidine-1-carboxylate as a key building block in the design of novel drug candidates.

In recent years, there has been a surge in research focused on developing new therapeutic agents targeting complex diseases such as cancer, neurodegenerative disorders, and infectious diseases. The piperidine scaffold, including derivatives like Allyl 4-Aminopiperidine-1-carboxylate, has emerged as a privileged structure in drug discovery due to its ability to modulate biological pathways effectively. Studies have demonstrated that piperidine-based compounds can exhibit potent activity against enzymes and receptors involved in disease pathogenesis. For instance, modifications of the piperidine ring have been shown to enhance metabolic stability and improve oral bioavailability, critical factors for drug efficacy.

One of the most compelling aspects of Allyl 4-Aminopiperidine-1-carboxylate is its potential application in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs play a crucial role in numerous cellular processes, making them attractive drug targets. However, their large and often flat binding surfaces pose significant challenges for traditional drug design approaches. The unique structural features of Allyl 4-Aminopiperidine-1-carboxylate, including its ability to engage multiple binding pockets through hydrogen bonding and hydrophobic interactions, make it an ideal candidate for designing PPI modulators. Recent computational studies have highlighted its binding potential to several key PPIs involved in cancer progression, suggesting its utility as a lead compound for further optimization.

The synthesis of Allyl 4-Aminopiperidine-1-carboxylate involves multi-step organic transformations that highlight its synthetic versatility. The process typically begins with the functionalization of a piperidine precursor at the 1-position using an allylating agent, followed by selective introduction of an amino group at the 4-position. Advances in catalytic methods have enabled more efficient and sustainable synthetic routes, reducing waste and improving yields. These developments align with the growing emphasis on green chemistry principles in pharmaceutical manufacturing.

From a medicinal chemistry perspective, Allyl 4-Aminopiperidine-1-carboxylate serves as a valuable scaffold for structure-activity relationship (SAR) studies. By systematically varying substituents on the piperidine ring or introducing additional functional groups, researchers can fine-tune the biological activity of derived compounds. This approach has led to the discovery of several potent lead candidates with improved pharmacokinetic profiles. For example, modifications at the C3 position of the piperidine ring have been shown to enhance binding affinity to specific enzymes while minimizing off-target effects.

The pharmacological profile of Allyl 4-Aminopiperidine-1-carboxylate has been extensively explored in preclinical studies. Initial investigations have revealed promising activities against various disease models, including tumor growth inhibition and modulation of neurotransmitter systems. These findings have laid the groundwork for further clinical development efforts aimed at translating these discoveries into tangible therapeutic benefits for patients worldwide.

The growing interest in Allyl 4-Aminopiperidine-1-carboxylate is also driven by its compatibility with modern drug discovery technologies such as high-throughput screening (HTS) and fragment-based drug design (FBDD). These methodologies rely on large libraries of diverse compounds to identify hits with high affinity for biological targets. The structural features of Allyl 4-Aminopiperidine-1-carboxylate make it well-suited for inclusion in such libraries, increasing the likelihood of identifying novel drug candidates with unique mechanisms of action.

In conclusion, Allyl 4-Aminopiperidine-1-carboxylate (CAS No. 358969-71-8) represents a significant advancement in pharmaceutical research due to its versatile structural framework and broad range of potential applications. Its role as a key intermediate in drug synthesis underscores its importance in developing next-generation therapeutics targeting complex diseases. As research continues to uncover new biological functions and synthetic strategies involving this compound, its impact on medicinal chemistry is expected to grow even further.

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Amadis Chemical Company Limited
(CAS:358969-71-8)Allyl 4-Aminopiperidine-1-carboxylate
A12706
Purity:99%
Quantity:5g
Price ($):347.0
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